N-phenyl-1-indolinecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

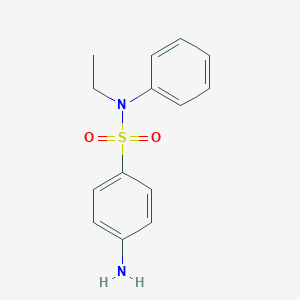

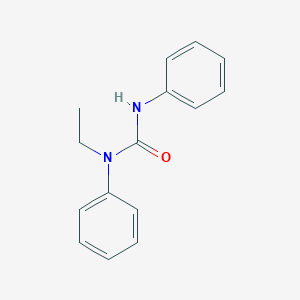

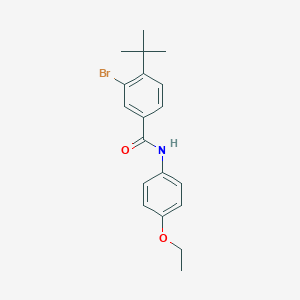

“N-phenyl-1-indolinecarbothioamide” is a chemical compound with the molecular formula C15H14N2S . The average mass of this compound is 254.350 Da, and its monoisotopic mass is 254.087769 Da .

Molecular Structure Analysis

The molecular structure of “N-phenyl-1-indolinecarbothioamide” consists of 15 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . For a more detailed analysis of the molecular structure, specialized software or experimental techniques such as X-ray crystallography would be required .Physical And Chemical Properties Analysis

“N-phenyl-1-indolinecarbothioamide” has a molecular weight of 254.4 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources .Applications De Recherche Scientifique

Cancer Treatment

Indole derivatives, including N-phenyl-2,3-dihydroindole-1-carbothioamide, have been studied for their potential in treating cancer cells. Their ability to interact with biological systems makes them candidates for developing new anticancer drugs .

Antimicrobial Activity

These compounds have shown promise in combating microbial infections. Research indicates that indole derivatives can be effective against a range of microorganisms, which could lead to the development of new antibiotics .

Neuroprotective Agents

N-phenyl-2,3-dihydroindole-1-carbothioamide may be used to synthesize compounds with neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases and brain injuries .

Antioxidant Properties

The antioxidant potential of indole derivatives is another area of interest. They can help in mitigating oxidative stress, which is implicated in various chronic diseases .

Melatonin Receptor Binding

Indole derivatives have been evaluated for their affinity to melatonin receptors. This research could lead to the development of new treatments for sleep disorders and circadian rhythm disruptions .

Hormonal Regulation

Given their structural similarity to melatonin, these compounds may influence hormonal balance and regulation, offering avenues for treating endocrine disorders .

Plant Growth Regulation

Indole derivatives are structurally similar to plant hormones like indole-3-acetic acid, suggesting potential applications in agriculture for promoting plant growth and health .

Treatment of Disorders

The diverse biological activities of indole derivatives mean they could be used to treat various disorders in the human body, including metabolic and cardiovascular diseases .

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for developing new useful derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes that result in their biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities . The downstream effects of these pathways contribute to the compound’s overall biological activity.

Result of Action

The diverse biological activities of indole derivatives suggest that they can have a wide range of molecular and cellular effects .

Propriétés

IUPAC Name |

N-phenyl-2,3-dihydroindole-1-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c18-15(16-13-7-2-1-3-8-13)17-11-10-12-6-4-5-9-14(12)17/h1-9H,10-11H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFHKNPLMUVKSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=S)NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352625 |

Source

|

| Record name | N-phenyl-1-indolinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49644772 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-phenyl-2,3-dihydroindole-1-carbothioamide | |

CAS RN |

61589-33-1 |

Source

|

| Record name | N-phenyl-1-indolinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.